molecular formula C14H22N4O2S B6471419 4-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine CAS No. 2640814-74-8

4-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine

Cat. No.: B6471419
CAS No.: 2640814-74-8
M. Wt: 310.42 g/mol
InChI Key: QXHNBXQQMHGFKW-UHFFFAOYSA-N
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Description

4-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a piperidine ring, and a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of an amidoxime with an acyl chloride or anhydride in the presence of a base such as triethylamine . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the oxadiazole intermediate. Finally, the thiomorpholine ring is incorporated through a similar substitution reaction, often using thiomorpholine hydrochloride as the reagent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

4-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine and thiomorpholine rings can enhance the compound’s binding affinity and selectivity for its targets . These interactions can result in various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the oxadiazole, piperidine, and thiomorpholine rings allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S/c1-11-15-13(20-16-11)10-17-4-2-3-12(9-17)14(19)18-5-7-21-8-6-18/h12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHNBXQQMHGFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCCC(C2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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